Hosenkoside K

Description

Contextualizing Baccharane Glycosides in Natural Product Chemistry

Baccharane glycosides are a rare class of saponins (B1172615) within the vast field of natural product chemistry. nih.gov These tetracyclic triterpenoid (B12794562) compounds are characterized by their unique baccharane skeleton. researchgate.net While triterpenoids are widespread in the plant kingdom, the baccharane subclass has been identified in only a limited number of plant species, making them a subject of significant scientific curiosity. researchgate.net Research has shown that these glycosides can be classified into different types, such as hosenkol A, hosenkol B, and hosenkol C, based on their structural skeletons. nih.gov The rarity of baccharane glycosides extends to their glycosidic forms, which have been found in even fewer plant species, including Actinostemma lobatum and Impatiens balsamina. researchgate.net The structural elucidation of these complex molecules often requires sophisticated analytical techniques, including two-dimensional nuclear magnetic resonance (2D NMR) and mass spectrometry. medchemexpress.comajol.info

Significance of Impatiens balsamina as a Source of Bioactive Metabolites

Impatiens balsamina L., commonly known as garden balsam or rose balsam, is a plant belonging to the Balsaminaceae family. cabidigitallibrary.org It has a long history of use in traditional medicine and has been the focus of modern phytochemical research due to its rich and diverse array of bioactive metabolites. biointerfaceresearch.com The plant is known to produce a wide range of secondary metabolites, including flavonoids, naphthoquinones, coumarins, terpenoids, and phenols. researchgate.netjptcp.com These compounds contribute to the plant's various reported pharmacological activities. biointerfaceresearch.com

The identification of metabolites in I. balsamina is crucial for understanding its potential therapeutic applications. nih.gov Studies have revealed the presence of compounds like kaempferol, quercetin, and their glycosylated forms. nih.gov The plant's ability to produce a substantial variety of bioactive compounds is also indicated by its high alcohol-soluble and water-soluble extractive values. jptcp.com More than 307 natural compounds have been isolated and identified from different parts of I. balsamina, with 2-methoxy-1,4-naphthoquinone (B1202248) being a predominant component. researchgate.net The presence of such a wide spectrum of metabolites underscores the importance of I. balsamina as a valuable resource for the discovery of new and effective natural products. biointerfaceresearch.comresearchgate.net

Overview of Hosenkoside K as a Research Focus

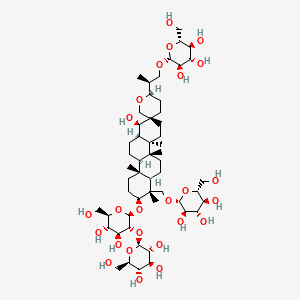

This compound is a specific baccharane glycoside that has been isolated from the seeds of Impatiens balsamina. chemicalbook.commedchemexpress.commedchemexpress.com As a member of the rare baccharane glycoside family, this compound has garnered attention in the scientific community. nih.gov Its structure has been determined through detailed spectroscopic analysis, including various 2D NMR techniques. medchemexpress.com

This compound is structurally identified as hosenkol A 3-O-sophorosido-26-O-glucosyl-28-O-glucoside. medchemexpress.com Along with other related compounds like Hosenkoside A, Hosenkoside B, and Hosenkoside C, it is considered a chemical marker for the quality control of Impatientis Semen (the seeds of Impatiens balsamina). nih.govresearchgate.nethep.com.cn The study of this compound and its related compounds contributes to the broader understanding of the chemical diversity and potential applications of the natural products found in I. balsamina. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 160896-49-1 | chemicalbook.comglpbio.com |

| Molecular Formula | C54H92O25 | medchemexpress.comglpbio.com |

| Molecular Weight | 1141.29 | medchemexpress.comglpbio.com |

Baccharane Glycosides Isolated from Impatiens balsamina

| Compound Name | Aglycone Type | Glycosidic Linkage | Source |

| Hosenkoside F | Hosenkol B | 3-O-sambubiosido-26-O-glucoside | medchemexpress.com |

| Hosenkoside G | Hosenkol C | 3-O-sambubiosido-28-O-glucoside | medchemexpress.com |

| Hosenkoside H | Hosenkol B | 3-O-sambubioside | medchemexpress.com |

| Hosenkoside I | Hosenkol B | 3,26-O-diglucoside | medchemexpress.com |

| Hosenkoside J | Hosenkol A | 3-O-sophoroside | medchemexpress.com |

| This compound | Hosenkol A | 3-O-sophorosido-26-O-glucosyl-28-O-glucoside | medchemexpress.com |

| Hosenkoside A | Hosenkol A | Not specified | researchgate.net |

| Hosenkoside B | Hosenkol B | Not specified | researchgate.net |

| Hosenkoside C | Hosenkol C | Not specified | researchgate.net |

| Hosenkoside M | Hosenkol A | 3-O-sambubiosyl-26-O-glucosyl-28-O-glucoside | researchgate.net |

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O25/c1-23(20-71-46-41(67)37(63)33(59)26(16-55)74-46)25-8-13-54(22-72-25)15-14-52(4)24(45(54)70)6-7-31-50(2)11-10-32(51(3,30(50)9-12-53(31,52)5)21-73-47-42(68)38(64)34(60)27(17-56)75-47)78-49-44(40(66)36(62)29(19-58)77-49)79-48-43(69)39(65)35(61)28(18-57)76-48/h23-49,55-70H,6-22H2,1-5H3/t23-,24+,25-,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWINIHBXRZXFKL-SGBJXWCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Hosenkoside K

Botanical Source Identification: Impatiens balsamina (Semen Impatientis)

Hosenkoside K is primarily isolated from the plant Impatiens balsamina L., commonly known as garden balsam. medchemexpress.comchemfaces.com Specifically, the seeds of the plant, referred to in traditional contexts as Semen Impatientis, are a rich source of this and other related glycosides. medchemexpress.comselleckchem.comnih.gov Research has also identified the presence of this compound in the aerial parts of Impatiens balsamina. chemfaces.com This plant belongs to the Balsaminaceae family and has been utilized in traditional medicine, leading to extensive phytochemical investigations of its various parts, including stems, flowers, and seeds. cabidigitallibrary.orgnih.govkoreamed.orgmdpi.com

Optimized Extraction Methodologies from Plant Material

The extraction of this compound and other related saponins (B1172615) from Impatiens balsamina involves several optimized methodologies designed to maximize yield and purity. The initial step typically involves processing dried and powdered plant material, usually the seeds.

Commonly, a solvent extraction method is employed. One effective technique involves reflux extraction with 80% aqueous methanol (B129727). mdpi.com Following the initial extraction, the crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their solubility. mdpi.com

Another highly optimized method focuses on the extraction of total hosenkosides using macroporous adsorption resin. jlu.edu.cn This technique has been shown to be effective for enriching the saponin (B1150181) fraction, which includes this compound.

| Parameter | Optimized Condition | Outcome | Source |

| Resin Type | Macroporous Adsorption Resin (AB-8) | Effective adsorption of total hosenkosides | jlu.edu.cn |

| Solution pH | 6.0 | Optimal for resin adsorption | jlu.edu.cn |

| Flow Rate | 3 bed volumes per hour | Controlled adsorption process | jlu.edu.cn |

| Elution Solvent | 80% Ethanol | Efficient desorption of the collected hosenkosides | jlu.edu.cn |

This resin-based method provides a high yield of total hosenkosides, including this compound, A, C, and B. jlu.edu.cn

Chromatographic Purification Strategies for this compound

Following extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of extracted phytochemicals. The process often involves multiple chromatographic steps to achieve a high degree of purity.

Initial purification is often accomplished using column chromatography. Silica (B1680970) gel column chromatography is a common first step, where the crude extract fractions (e.g., the ethyl acetate or n-butanol fraction) are separated using a solvent gradient system, such as chloroform-methanol-water. mdpi.com

For finer purification, reverse-phase chromatography is frequently utilized. Fractions enriched with this compound from the initial separation are subjected to further purification on a reverse-phase C18 (RP-C18) silica gel column. mdpi.com Analytical methods for quantifying this compound, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), also rely on reverse-phase separation, typically using a C18 column. researchgate.netmedchemexpress.com

| Chromatography Type | Stationary Phase | Mobile Phase/Eluent | Purpose | Source |

| Column Chromatography | Silica Gel | Chloroform-Methanol-Water (e.g., 4:1:0.1) | Initial fractionation of crude extract | mdpi.com |

| Low-Pressure Reverse-Phase Liquid Chromatography | RP-C18 Silica Gel | Aqueous Methanol (e.g., 55%) | Further purification of enriched fractions | mdpi.com |

| LC-MS/MS Analysis | C18 RP Agilent XDB column | Isocratic or gradient elution | Simultaneous determination and quantification | researchgate.netmedchemexpress.com |

| Macroporous Resin Chromatography | AB-8 Resin | 80% Ethanol | Purification of total hosenkosides | jlu.edu.cn |

The structures of the final purified compounds, including this compound, are typically confirmed using extensive spectroscopic methods like 2D NMR (COSY, HMQC, HMBC, ROESY) and mass spectrometry. nih.govmedchemexpress.com

Related Hosenkosides from Impatiens Species: Comparative Isolation Studies

This compound belongs to a large family of baccharane and oleanane-type triterpenoid (B12794562) saponins isolated from various species of the Impatiens genus. nih.govresearchgate.net The seeds of Impatiens balsamina are a particularly prolific source, yielding a wide array of hosenkosides. medchemexpress.com

Comparative studies have revealed the co-isolation of several novel hosenkosides alongside this compound from I. balsamina seeds. These include Hosenkosides A, B, C, D, E, F, G, H, I, J, M, N, and O. medchemexpress.comnih.gov The structural elucidation of these compounds has shown that they are often glycosides of different aglycones, such as hosenkol A, hosenkol B, and hosenkol C. nih.gov For instance, this compound is identified as hosenkol A 3-O-sophorosido-26-O-glucosyl-28-O-glucoside, while the related Hosenkoside J is hosenkol A 3-O-sophoroside. nih.govmedchemexpress.com

Beyond the hosenkoside series in I. balsamina seeds, other triterpenoid saponins have been isolated from different parts of the plant and from other Impatiens species.

| Compound Name | Plant Source | Plant Part | Compound Type | Source |

| Hosenkoside A-K, M-O | Impatiens balsamina | Seeds | Baccharane Glycoside | medchemexpress.comnih.gov |

| Imbaloside A-C | Impatiens balsamina | White Flowers | Oleanane-type Glycoside | mdpi.combohrium.com |

| Balsaminside A-D | Impatiens balsamina | Flowers | Triterpene Saponin | cabidigitallibrary.org |

| IPS-1 & IPS-2 | Impatiens parviflora | Leaves | Triterpenoid Saponin (Camelliagenin A derivatives) | researchgate.net |

These studies highlight the chemical diversity of triterpenoid saponins within the Impatiens genus and provide a basis for comparative analysis of their structures and isolation methods.

Structural Elucidation and Stereochemical Characterization of Hosenkoside K

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of complex natural products like Hosenkoside K. researchgate.netscielo.org.za A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular framework, atom by atom.

Initial structural insights are typically gained from 1D NMR spectra. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, these spectra would indicate the presence of a triterpenoid (B12794562) aglycone and multiple sugar units.

Table 1: Hypothetical ¹H and ¹³C NMR Data for Key Moieties of this compound (Note: Actual chemical shift values can vary based on solvent and experimental conditions. This table is illustrative.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| H-3 | 3.25 | 88.9 | dd | 11.5, 4.5 |

| H-24 | 5.38 | 125.6 | t | 7.0 |

| H-26a | 3.70 | 69.8 | d | 11.0 |

| H-26b | 3.40 | 69.8 | d | 11.0 |

| Anomeric H (Glc at C-26) | 4.88 | 104.5 | d | 7.8 |

| Anomeric H (Inner Glc at C-3) | 4.95 | 105.2 | d | 7.5 |

| Anomeric H (Outer Glc at C-3) | 5.10 | 106.1 | d | 7.7 |

| Anomeric H (Glc at C-28) | 4.85 | 95.8 | d | 7.9 |

To assemble the complete structure of this compound, a variety of 2D NMR techniques are essential. nih.govresearchgate.net These experiments reveal correlations between different nuclei, allowing for the establishment of connectivity within the molecule. rutgers.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. slideshare.net This helps in tracing out the spin systems within the aglycone and the individual sugar rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. libretexts.org It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. libretexts.org HMBC is crucial for connecting the different fragments of the molecule, such as linking the sugar units to the aglycone and to each other. For this compound, HMBC would confirm the attachment of the sophoroside moiety at the C-3 position and the glucose units at the C-26 and C-28 positions of the hosenkol A aglycone. nih.govchemfaces.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid-like core and the conformation of the glycosidic linkages.

TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. nih.gov This can be particularly useful for identifying all the protons belonging to a specific sugar residue from a single anomeric proton signal.

Through the combined interpretation of these 2D NMR spectra, the planar structure of this compound was determined to be hosenkol A 3-O-sophorosido-26-O-glucosyl-28-O-glucoside. nih.govchemfaces.com

One-Dimensional (1D) NMR Analyses (e.g., ¹H, ¹³C)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HR-ESI-MS is a soft ionization technique that allows for the accurate mass measurement of intact molecules, which is essential for determining the molecular formula. For this compound, this technique would provide a precise mass, which, when combined with the NMR data, confirms the elemental composition of C₅₄H₉₂O₂₅. The negative electrospray ionization mode is often used for the analysis of such glycosides. nih.gov

Table 2: Fragmentation Analysis of this compound by MS/MS (Note: This table represents a plausible fragmentation pattern for this compound based on typical glycoside fragmentation.)

| Fragment Ion (m/z) | Neutral Loss | Interpretation |

| [M-H]⁻ | - | Pseudomolecular ion |

| [M-H-162]⁻ | Loss of a terminal glucose | Cleavage of a terminal glycosidic bond |

| [M-H-162-162]⁻ | Loss of two glucose units | Stepwise cleavage of sugar moieties |

| [M-H-324]⁻ | Loss of a sophorose unit | Cleavage of the disaccharide at C-3 |

| Aglycone fragment | Loss of all sugar units | Hosenkol A aglycone |

Chemical Derivatization for Structural Confirmation

Chemical derivatization can be employed to confirm certain structural features of this compound. nih.govresearchgate.net For example, acid hydrolysis of this compound would cleave the glycosidic bonds, releasing the aglycone (hosenkol A) and the individual sugar units (glucose). These can then be identified by comparison with authentic standards using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Absolute Stereochemical Assignment Methodologies

Determining the absolute configuration of the numerous stereocenters in this compound is a challenging but essential final step in its structural elucidation. This is often achieved through a combination of methods.

One common approach involves the acid hydrolysis of the saponin (B1150181) to liberate the individual monosaccharides. The absolute configuration of these sugars (D or L) can then be determined by comparing their optical rotation or by chromatographic methods after derivatization with a chiral reagent.

For the aglycone, comparison of its circular dichroism (CD) spectrum with those of known related compounds can provide information about its absolute stereochemistry. More advanced techniques, such as the application of Mosher's method on a suitable derivative of the aglycone, can also be used to determine the absolute configuration of specific stereocenters. usm.edu This method involves creating diastereomeric esters or amides and analyzing the differences in their ¹H NMR spectra. usm.edu In some cases, if a suitable crystal can be obtained, X-ray crystallography provides the most definitive determination of the absolute stereochemistry.

Biosynthesis and Metabolic Pathways of Hosenkoside K

Proposed Precursor Pathways within Impatiens balsamina (e.g., Triterpenoid (B12794562) Biosynthesis)

Hosenkoside K is classified as an oleanane-type triterpenoid saponin (B1150181). jst.go.jpnih.gov Its biosynthesis is believed to originate from the well-established triterpenoid biosynthesis pathway. This pathway's initial steps involve the cyclization of 2,3-oxidosqualene (B107256) to form a triterpene skeleton, which is a common precursor for a wide variety of saponins (B1172615). In many plants, this process is catalyzed by enzymes like β-amyrin synthase (bAS). researchgate.net

Subsequent modifications to this basic structure, such as oxidation reactions often catalyzed by cytochrome P450 monooxygenases (P450s), create the specific aglycone, or sapogenin, core of the Hosenkoside. researchgate.netnii.ac.jp For instance, research on Impatiens balsamina has identified various triterpenoids, including echinocystic acid, which points to an active triterpenoid synthesis system within the plant. tandfonline.com The aglycones, once formed, are then ready for glycosylation.

Enzymatic Steps and Key Biotransformations in Glycoside Formation

The attachment of sugar moieties to the triterpenoid aglycone is a critical step in forming this compound and is carried out by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). researchgate.net These enzymes facilitate the transfer of a sugar group from an activated donor molecule, such as UDP-glucose, to the aglycone. mdpi.com This process, known as glycosylation, can occur in a stepwise fashion, where different UGTs add specific sugars at distinct positions on the aglycone. jst.go.jp

The formation of this compound, which is hosenkol A 3-O-sophorosido-26-O-glucosyl-28-O-glucoside, involves several such enzymatic steps. medchemexpress.com The structure implies the action of specific UGTs that attach a sophorose (a disaccharide of two glucose units) to the C-3 position of the hosenkol A aglycone, and single glucose units to the C-26 and C-28 positions. The order and specificity of these glycosylation events are key determinants of the final saponin structure. nih.gov Studies on related oleanane-type saponins have shown that enzymes from the UGT74 family are often responsible for glycosylation at the C-28 position. mdpi.com

Table 1: Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Role in Biosynthesis | Specific Function |

| β-amyrin synthase (bAS) | Triterpene Skeleton Formation | Catalyzes the initial cyclization of 2,3-oxidosqualene. researchgate.net |

| Cytochrome P450s (P450s) | Aglycone Modification | Performs oxidation reactions to create the specific sapogenin. researchgate.net |

| UDP-glycosyltransferases (UGTs) | Glycosylation | Transfers sugar moieties to the aglycone to form the glycoside. researchgate.netmdpi.com |

Insights into the Biosynthetic Relationship Among Hosenkosides

Several different hosenkosides, including F, G, H, I, J, and K, have been isolated from Impatiens balsamina. medchemexpress.com These compounds share common structural features, suggesting a close biosynthetic relationship. They are all baccharane glycosides, likely originating from a limited number of precursor aglycones such as hosenkol A, B, and C. medchemexpress.comresearchgate.net

The structural diversity among these hosenkosides arises primarily from variations in the number and type of sugar moieties and their attachment points on the aglycone. For example, Hosenkoside J is hosenkol A 3-O-sophoroside, while this compound is a more extensively glycosylated version of the same aglycone. medchemexpress.com This suggests a branching pathway where Hosenkoside J could be a precursor to this compound, with the latter being formed by the subsequent action of specific glucosyltransferases that add glucose at the C-26 and C-28 positions. The array of different hosenkosides found in the plant is a testament to a versatile suite of UGT enzymes, each with distinct substrate and site specificity. medchemexpress.com

Investigating this compound Metabolism in Ex Vivo Systems (non-clinical)

Ex vivo studies, which use biological systems outside of a living organism, provide valuable insights into the metabolic fate of compounds like this compound. nih.gov A primary focus of such research is the role of the gut microbiota in metabolizing ingested substances. nih.govmdpi.com When complex glycosides like this compound are consumed, they encounter a vast array of bacterial enzymes in the gut that can cleave the sugar chains. mdpi.com

Chemical Modifications and Synthetic Approaches to Hosenkoside K Analogs

Semisynthesis Strategies for Structural Diversification of Baccharane Glycosides

Semisynthesis, which uses a readily available natural product as a starting scaffold for chemical modification, is a highly effective strategy for creating analogs of complex molecules like baccharane glycosides. nih.govspringernature.com This approach circumvents the often lengthy and low-yielding processes of total synthesis, allowing for the generation of a diverse library of related compounds for biological screening. The primary targets for modification on baccharane glycosides are the aglycone core and the attached oligosaccharide chains.

Key semisynthetic strategies include:

Modification of the Aglycone: The triterpenoid (B12794562) backbone of baccharane glycosides possesses several hydroxyl groups that can serve as handles for chemical reactions. These sites can be targeted for acylation, alkylation, oxidation, or the introduction of novel functional groups or heterocyclic moieties. mdpi.com For instance, in related pentacyclic triterpenes, modifications at the C3-OH and C-28 positions have been shown to significantly influence cytotoxic activity. mdpi.com A common strategy involves oxidizing a hydroxyl group to a ketone, which can then be further derivatized, for example, through oximation, to introduce new functionalities. frontiersin.org

Glycosylation and Glycosyl Chain Modification: The sugar moieties play a critical role in the solubility and biological activity of saponins (B1172615). Semisynthetic approaches can involve the selective removal or addition of sugar units or the modification of existing sugars. For example, the acyl groups often found on the sugar chains of saponins can be removed or altered. In the well-studied saponin (B1150181) adjuvant QS-21, replacing an unstable ester linkage with a more stable amide bond on the glucuronic acid residue yielded analogs with improved stability and retained adjuvanticity. researchgate.net Similarly, enzymatic or chemical glycosylation can be used to attach different sugar units to the aglycone, creating novel glycosides. google.com

Rational Design of Hosenkoside K Derivatives

Rational design moves beyond random modification by using structural and mechanistic information to create derivatives with enhanced or specific activities. researchgate.net This approach is particularly valuable for complex natural products like this compound, where understanding the molecular basis of action can guide the synthesis of more potent and selective analogs. mdpi.com

The process of rational design for this compound derivatives would typically involve several key steps:

Target Identification and Binding Site Analysis: The first step is to identify the specific protein target or cellular pathway through which this compound exerts its biological effect. Once a target is known, techniques like X-ray crystallography or computational docking can be used to model how the glycoside binds to its receptor. This provides a three-dimensional map of the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. researchgate.net

In Silico Design and Screening: Using the binding site and pharmacophore information, new analogs can be designed computationally. Modifications might include altering the aglycone to improve binding affinity with key residues or changing the sugar chains to enhance solubility or reduce toxicity. mdpi.com Virtual libraries of these designed compounds can be screened for their predicted binding affinity and other properties before committing to chemical synthesis.

Guided Synthesis: The most promising candidates from the computational analysis are then synthesized, often using the semisynthetic methods described previously. This targeted approach focuses resources on compounds with the highest probability of success.

By applying these principles, researchers can move from merely diversifying the this compound structure to intelligently engineering derivatives with optimized therapeutic properties.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights by linking specific structural features of a molecule to its biological activity. nih.gov For this compound and its family of related baccharane glycosides, SAR studies aim to determine which parts of the molecule are essential for activity, which parts can be modified, and how these modifications influence potency and selectivity. These studies rely on comparing the biological activities of a series of structurally related compounds.

The family of hosenkosides isolated from Impatiens balsamina provides a natural library for initial SAR analysis. nih.govresearchgate.net These compounds share the same basic baccharane-type skeleton but differ in the type of aglycone (e.g., hosenkol A, C, or D) and the number and linkage of their sugar residues. nih.govnih.gov For example, this compound is identified as hosenkol A 3-O-sophorosido-26-O-glucosyl-28-O-glucoside. researchgate.net

Key structural variables among the hosenkosides that are crucial for SAR analysis include:

The Aglycone Type: Baccharane glycosides from Impatiens are classified based on their aglycone, such as the hosenkol A, B, and C types, which differ in their oxidation and hydroxylation patterns. nih.gov

The Glycosylation Pattern: The number, type (e.g., glucose, xylose), and linkage positions (e.g., at C3, C26, C28) of the sugar units are highly variable and significantly impact activity.

While comprehensive SAR data for the entire hosenkoside family is still emerging, preliminary studies on related saponins provide a framework for analysis. For instance, studies on other triterpenoid glycosides have shown that both the aglycone structure and the nature of the sugar chain are determinants of cytotoxicity. nih.gov One study on new baccharane glycosides from Impatiens balsamina noted that a compound with a novel baccharane skeleton exhibited anti-hepatic fibrosis activity against A375 cells, highlighting that even subtle changes to the core structure can impart significant bioactivity. researchgate.net

A systematic SAR study would involve testing a range of natural and semisynthetic hosenkoside analogs in various biological assays, such as cytotoxicity against different cancer cell lines. The resulting data, often expressed as IC₅₀ values, can be tabulated to draw correlations.

Table 1: Illustrative Structure-Activity Relationship Data for Triterpenoid Glycosides (Note: This table is illustrative, combining data from related compounds to demonstrate the principles of SAR analysis, as a complete dataset for hosenkosides is not available in the public literature.)

| Compound | Key Structural Features | Reported Cytotoxicity (IC₅₀) | Cell Line | Reference |

|---|---|---|---|---|

| Imbaloside B | Oleanane-type; Trisaccharide at C3 | 26.4 µM | BT549 (Breast Cancer) | nih.gov |

| Imbaloside C | Oleanane-type; Trisaccharide at C3 with additional acetyl group | 29.2 µM | BT549 (Breast Cancer) | nih.gov |

| Novel Saponin IPS-1 | Camelliagenin derivative | 41.19 µg/mL | A375 (Melanoma) | researchgate.net |

| Hosenkoside M | Baccharane aglycone | Reported growth inhibitory activity | A375 (Melanoma) | |

| Cisplatin (Control) | Platinum-based chemotherapy drug | 0.9–2.0 µM | Various | nih.gov |

Analysis of such data allows chemists to deduce which modifications are likely to enhance a desired biological effect, guiding the future rational design and synthesis of more effective this compound analogs.

Exploration of General Chemical Synthesis Strategies for Related Natural Products

While semisynthesis is a powerful tool, total synthesis—the complete chemical construction of a molecule from simple, commercially available precursors—remains the ultimate validation of a structure and provides unrestricted access to any conceivable analog. The total synthesis of complex glycosides like this compound is a formidable challenge that pushes the boundaries of modern organic chemistry. The primary difficulties lie in the stereocontrolled construction of the polycyclic aglycone and the subsequent stereoselective installation of multiple glycosidic linkages.

Strategies employed in the synthesis of related complex natural glycosides offer a roadmap for a potential total synthesis of this compound:

Aglycone Synthesis: The synthesis of the triterpenoid core would likely involve a convergent strategy, where different fragments of the molecule are synthesized separately before being joined. Key reactions would include cycloadditions to form the six-membered rings, stereoselective alkylations to set the numerous chiral centers, and ring-closing metathesis or macrolactonization to form larger ring systems if applicable.

Oligosaccharide Synthesis: The synthesis of the complex sugar chains found in saponins requires advanced glycosylation chemistry. This involves preparing activated glycosyl donors (e.g., trichloroacetimidates, glycosyl bromides) and carefully selecting reaction conditions (promoters, temperature, solvents) to control the stereochemical outcome of the glycosidic bond formation (α vs. β linkage). Protecting group strategies are paramount to ensure that only the desired hydroxyl groups on the sugar and aglycone react.

Fragment Coupling: The final key challenge is the coupling of the fully assembled oligosaccharide to the aglycone. This glycosylation of a complex, sterically hindered alcohol is often the most difficult step in the entire synthesis, frequently suffering from low yields.

The successful total synthesis of other complex glycosides, such as the saponin adjuvant QS-21, demonstrates that these challenges, while significant, can be overcome with modern synthetic methods. These landmark syntheses not only provide access to pure material for biological study but also enable the creation of analogs that are impossible to make via semisynthesis, offering a powerful tool for probing biological function.

Biological Activities and Molecular Mechanisms of Action of Hosenkoside K Non Clinical Investigations

In Vitro Cellular Activity Profiles

The primary focus of in vitro research on Hosenkoside K and related compounds has been the assessment of their cytotoxic and antiproliferative effects against various cancer cell lines.

This compound has been identified as a component of Impatiens balsamina seeds, and along with other isolated glycosides, it has been evaluated for its growth-inhibitory effects on human cancer cell lines. researchgate.net Specifically, research has pointed towards its potential antitumor activity against cell lines like the human melanoma A375 cell line. researchgate.net

While specific IC₅₀ values for this compound are not consistently reported in the available literature, studies on closely related baccharane glycosides isolated from the same source provide insight into the potential potency of this compound class. In one study, four baccharane glycosides demonstrated varying degrees of cytotoxic activity against the human melanoma A375-S2 cell line. researchgate.net The half-maximal inhibitory concentrations (IC₅₀) for these related compounds were determined using the MTT assay.

Table 1: Cytotoxic Activity of Related Baccharane Glycosides Against A375-S2 Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Baccharane Glycoside 1 | 29.8 |

| Baccharane Glycoside 2 | 51.0 |

| Baccharane Glycoside 3 | 41.0 |

| Baccharane Glycoside 4 | 150.0 |

Source: Data derived from a study on baccharane glycosides from Impatiens balsamina. researchgate.net

Other compounds isolated from Impatiens balsamina, such as the flavonoid kaempferol, have also shown dose-dependent antiproliferative activity against A375 cells, with a reported IC₅₀ of 20 µM. jbuon.com These findings for related compounds underscore the potential of constituents from this plant, including this compound, as modulators of cancer cell growth.

Beyond general cytotoxicity, investigations into related compounds suggest that this compound may influence specific cellular processes that are fundamental to cancer progression, such as apoptosis, cell cycle progression, and differentiation.

Proliferation and Apoptosis: The uncontrolled proliferation of cancer cells is a primary target for many chemotherapeutic agents. researchgate.net Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells and is often dysregulated in tumors. mdpi.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of effector caspases that execute cell death. mdpi.comscielo.br Research on compounds structurally related to this compound suggests that their cytotoxic effects are mediated through the induction of apoptosis. For instance, some studies indicate that these compounds may trigger cell cycle arrest and programmed cell death. nih.gov The process of apoptosis involves distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. scielo.br The loss of intracellular potassium (K⁺) is considered a key early event in the apoptotic cascade, facilitating the activation of caspases and endonucleases. nih.gov

Cell Cycle: The cell cycle is a tightly regulated process that governs cell division. youtube.com Dysregulation of the cell cycle is a hallmark of cancer. researchgate.netbiocompare.com The cycle is divided into distinct phases (G1, S, G2, and M), and progression is controlled by checkpoints that can halt the cycle in response to damage. youtube.combiocompare.com Flow cytometry is a common technique used to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content. youtube.com Studies on other natural compounds have shown that they can exert anticancer effects by causing cell cycle arrest at specific phases, such as the G2/M phase, thereby preventing cancer cells from dividing. researchgate.netnih.gov While direct evidence for this compound is pending, it is plausible that its antiproliferative effects involve modulation of the cell cycle.

Differentiation: Cell differentiation is the process by which a cell changes from one type to a more specialized type. In many cancers, cells are poorly differentiated and exhibit rapid proliferation. researchgate.net Some therapeutic strategies aim to induce cancer cells to differentiate, which is often accompanied by a halt in proliferation. The binding of specific signaling molecules to cell surface receptors can trigger intracellular pathways that stimulate cell differentiation. nih.gov The potential for this compound to influence cell differentiation has not been extensively studied.

Modulation of Cell Growth and Viability in Research Cell Lines (e.g., A375 cells for anti-hepatic fibrosis/antitumor activity, for related compounds)

Exploration of Molecular Targets and Ligand-Receptor Interactions

Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action. For this compound, this area of research is still in its infancy, but the principles of ligand-receptor interactions and enzyme modulation provide a framework for future studies.

Ligand-receptor interactions are fundamental to most biological processes, where the binding of a ligand (like this compound) to a receptor protein initiates a signaling cascade. patnawomenscollege.innih.gov The affinity of this interaction is often quantified by the inhibition constant (Ki) or the dissociation constant (Kd), which can be determined through receptor binding assays. pharmacologyeducation.org These assays typically involve a radiolabeled ligand that competes with the test compound for binding to a specific receptor. europeanpharmaceuticalreview.comupenn.edu

Currently, there are no published studies that definitively identify a specific cellular receptor for this compound. Future research employing techniques like affinity chromatography, surface plasmon resonance, or computational molecular docking could help elucidate its potential binding partners. researchgate.net Molecular docking, for instance, is a computational method used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity. researchgate.netphytopharmajournal.com

Enzymes are another major class of drug targets. Compounds can act as inhibitors, reducing an enzyme's activity, or as activators. ucl.ac.uk Enzyme inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. ucl.ac.ukucdavis.edu Kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) are determined in the presence and absence of the inhibitor to characterize its mechanism and potency (Ki). nih.govenzyme-modifier.ch

While there is no specific data on this compound's effect on enzymes, other compounds from Impatiens balsamina have shown enzymatic inhibitory activity. For example, two 1,4-naphthoquinone (B94277) derivatives from the plant were found to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. japsonline.com Given its complex glycosidic structure, this compound could potentially interact with various enzymes, such as kinases, phosphatases, or histone deacetylases (HDACs), which are often dysregulated in cancer. researchgate.net Future screening against a panel of relevant enzymes will be necessary to determine if enzyme modulation is a key part of its mechanism of action.

Receptor Binding Studies

Investigation of Intracellular Signaling Pathway Perturbations

The binding of a ligand to its receptor or the modulation of an enzyme typically triggers a cascade of intracellular signaling events. units.it These pathways, such as the MAPK and PI3K/Akt pathways, are complex networks that regulate fundamental cellular processes and are often hijacked by cancer cells to promote survival and proliferation. nih.govnih.gov

There is preliminary evidence suggesting that this compound may modulate inflammatory signaling pathways, such as the cGAS-STING-TBK1 pathway. medchemexpress.com Furthermore, research on related terpenoids indicates that their anticancer effects are often mediated through the perturbation of key signaling networks that lead to apoptosis. For example, kaempferol, a flavonoid also present in Impatiens balsamina, has been shown to exert its anticancer effects in A375 melanoma cells by downregulating the mTOR/PI3K/Akt signaling pathway. jbuon.com Similarly, inhibition of the DDR1 receptor in A375 cells led to a reduction in the phosphorylation of AKT and ERK, key downstream effectors in cell survival and proliferation pathways. nih.gov

The investigation of how this compound specifically perturbs these and other signaling cascades remains a critical area for future research to fully understand its biological activity.

Bioactivity in Model Organisms (excluding human clinical trials)

This compound is a complex baccharane glycoside that has been isolated from the seeds of the plant Impatiens balsamina. medchemexpress.comselleckchem.com As a member of the triterpenoid (B12794562) saponin (B1150181) family, it is a subject of interest in pharmacological research due to the known biological activities of this class of compounds. Non-clinical investigations have primarily focused on its characterization and its use in the development of analytical methods for pharmacokinetic research.

Studies in In Vitro Biological Assays

This compound is recognized as a bioactive compound. selleckchem.com While detailed, peer-reviewed studies focusing specifically on the molecular mechanism of this compound in cell-based assays are limited in the public domain, its inclusion in various commercially available compound libraries for drug screening suggests its potential for biological activity. These libraries are used by researchers to test large numbers of substances for effects in various in vitro models, including those for immunology and inflammation. medchemexpress.commedchemexpress.com

The potential bioactivity of this compound can be contextualized by examining related compounds from the same source. For instance, Hosenkoside M, another baccharane glycoside from Impatiens balsamina, has been evaluated for its anti-inflammatory properties in vitro. Studies have shown that Hosenkoside M can inhibit the production of pro-inflammatory cytokines in cell cultures. Given the structural similarities among hosenkosides, it is plausible that this compound may exhibit similar activities, though specific experimental verification is required.

The table below summarizes the types of in vitro research tools and screening libraries that include this compound, indicating its primary areas of investigation.

| Research Area | Application / Library Type | Purpose |

| Immunology/Inflammation | Immunology/Inflammation Compound Library | Screening for potential anti-inflammatory or immunomodulatory activity. medchemexpress.commedchemexpress.com |

| Natural Product Research | Natural Product Library / Terpenoids Library | General screening to identify novel biological activities from natural sources. medchemexpress.com |

| Drug Discovery | High-Throughput Screening (HTS) Libraries | Rapidly testing for any biological activity against a wide range of cellular and biochemical targets. medchemexpress.com |

| Cell-Based Assays | General Use | This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions used in cell-based experiments. medchemexpress.comselleckchem.com |

This table is based on the inclusion of this compound in commercially available screening libraries and its documented properties for laboratory use.

General Pharmacological Research Applications

A primary and well-documented pharmacological application of this compound is its use as a certified analytical reference standard. medchemexpress.commedchemexpress.com In this capacity, it serves as a benchmark for identifying and quantifying the compound in complex mixtures, such as extracts from traditional medicines.

The most significant research application is in the field of pharmacokinetics. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was specifically developed and validated for the simultaneous determination of this compound and the related compound Hosenkoside A in rat plasma. medchemexpress.commedchemexpress.com This analytical method is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of the total saponins (B1172615) found in Semen Impatientis (the seeds of Impatiens balsamina). medchemexpress.com The successful application of this validated method in a pharmacokinetic study in rats demonstrates the essential role of pure this compound as a reference standard in preclinical research. medchemexpress.com

The table below outlines the key pharmacological research applications for this compound.

| Application Type | Specific Use | Significance |

| Analytical Chemistry | Reference Standard | Enables accurate identification and quantification of this compound in experimental samples. medchemexpress.commedchemexpress.com |

| Method Development | LC-MS/MS Method Validation | Used to develop and validate a sensitive method for detecting Hosenkoside A and this compound in biological matrices (rat plasma). medchemexpress.commedchemexpress.com |

| Pharmacokinetic Studies | Pharmacokinetic Profiling | The validated analytical method allows for the characterization of the pharmacokinetic properties of total saponins from Semen Impatientis in animal models. medchemexpress.com |

Advanced Analytical Methodologies for Hosenkoside K Research

Quantitative and Qualitative Analysis Techniques

The structural nature of Hosenkoside K, specifically the lack of a strong UV-absorbing chromophore, guides the selection of appropriate analytical detectors. Researchers employ a range of advanced hyphenated techniques for both quantitative determination and qualitative profiling.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating components in a mixture. When coupled with an Evaporative Light Scattering Detector (ELSD), it becomes a powerful tool for analyzing compounds that are non-volatile and lack a chromophore, such as saponins (B1172615) like this compound. researchgate.netchromatographyonline.com

The principle of ELSD involves three stages: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles. nih.gov The intensity of the scattered light is proportional to the mass of the analyte. A key advantage of HPLC-ELSD is its compatibility with gradient elution, which is often necessary for separating complex mixtures encountered in natural product research. researchgate.netchromatographyonline.com This allows for the use of more selective chromatographic methods compared to techniques like refractive index detection. researchgate.net

While highly effective for detecting non-chromophoric compounds, quantitative analysis using ELSD can be challenging. The detector's response is often non-linear, following a logarithmic relationship between mass and response. chromatographyonline.com Therefore, for accurate quantification, it is crucial to construct a calibration curve by fitting the data to a logarithmic or polynomial function. Despite this, HPLC-ELSD is a robust and valuable technique for the quality control of substances like this compound, particularly for determining purity and for method development that can later be adapted for mass spectrometry. researchgate.netnih.gov

For highly sensitive and selective quantification in complex biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

A validated LC-MS/MS method has been developed for the simultaneous determination of this compound and the related compound Hosenkoside A in rat plasma. nih.gov In this research, separation was achieved on a C18 reversed-phase column. Detection was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the negative ion mode. The analysis utilized selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional specificity, minimizing interference from other components in the plasma matrix. nih.gov

The transitions monitored for quantification were m/z 1073.5 → 927.5 for this compound and m/z 927.5 → 765.5 for Hosenkoside A. Mogroside V was used as an internal standard to ensure accuracy. nih.gov This method demonstrates the capability of LC-MS/MS to accurately measure concentrations of this compound, making it indispensable for pharmacokinetic studies. nih.govglpbio.com

Identifying the metabolites of a compound is crucial for understanding its biological fate. Ultra-High Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a premier platform for non-clinical metabolite profiling. nih.gov UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which provides significantly higher resolution, peak capacity, and speed compared to conventional HPLC.

When coupled with a Q-TOF mass spectrometer, this enhanced separation is paired with high-resolution and high-mass-accuracy detection. The Q-TOF instrument can provide accurate mass measurements for both precursor and fragment ions, enabling the confident determination of elemental compositions for parent compounds and their metabolites. mdpi.com This is particularly valuable in metabolite studies where reference standards are often unavailable.

For a compound like this compound, a UPLC-Q-TOF/MS-based approach would be used to analyze samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine from preclinical models) studies. tci-thaijo.org The workflow involves separating the complex biological sample, detecting all ionizable compounds, and then comparing the datasets from treated and control groups to find potential metabolites. The accurate mass data is then used to propose chemical formulas and fragmentation patterns to elucidate the structures of these metabolites, such as hydroxylated or glycosylated derivatives. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Simultaneous Determination

Method Validation Parameters for Research Application

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated. gsconlinepress.com Validation is a requirement for methods used in regulated studies and is a hallmark of quality in research applications. biopharminternational.comglobalresearchonline.net Key validation parameters include linearity, recovery (a measure of accuracy), sensitivity (often defined by the limit of detection and limit of quantification), and precision. globalresearchonline.netresearchgate.net

For the LC-MS/MS method developed for this compound, these parameters were thoroughly evaluated according to regulatory guidelines. nih.gov

Linearity: The method demonstrated excellent linearity over the concentration range of 5–2000 ng/mL for this compound, with a correlation coefficient (r) greater than 0.99. nih.gov

Recovery: The extraction recovery from rat plasma was consistent and high, indicating that the sample preparation process was efficient.

Sensitivity: The lower limit of quantification (LLOQ) for this compound was established at 5 ng/mL, showcasing the method's high sensitivity. nih.gov

Precision and Accuracy: The method was found to be both precise (low coefficient of variation) and accurate (results close to the true value) at multiple concentrations. nih.gov

The table below summarizes the validation results for the LC-MS/MS analysis of this compound in a non-clinical matrix. nih.gov

| Validation Parameter | This compound Performance Metric |

|---|---|

| Linearity Range | 5–2000 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (RSD%) | ≤ 8.1% |

| Inter-day Precision (RSD%) | ≤ 9.5% |

| Accuracy (RE%) | -4.3% to 6.2% |

| Extraction Recovery | 86.7% to 92.4% |

| Matrix Effect | 91.8% to 98.2% |

Sample Preparation Techniques for Complex Biological Matrices (non-clinical)

The accurate analysis of compounds in complex biological matrices like plasma requires effective sample preparation to remove interfering substances, such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer and damage the analytical column. thermofisher.comorientjchem.org Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). orientjchem.orgresearchgate.net

For the LC-MS/MS analysis of this compound in rat plasma, a protein precipitation method was employed. nih.gov This technique involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the plasma sample. thermofisher.comfrontiersin.org The solvent denatures and precipitates the abundant proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte of interest, is cleaner and can be directly injected or further processed. thermofisher.com

While simple and fast, protein precipitation may not remove all interfering components. researchgate.net For cleaner extracts, solid-phase extraction (SPE) is often used. mdpi.comnih.gov SPE separates components based on their physical and chemical properties. A sample is loaded onto a cartridge containing a solid sorbent (e.g., C18, ion-exchange). Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. This technique provides excellent sample cleanup and can also be used to concentrate the analyte, thereby increasing method sensitivity. mdpi.com The choice of technique depends on the analyte's properties, the complexity of the matrix, and the sensitivity required for the analysis.

Future Directions and Research Perspectives on Hosenkoside K

Discovery of Novel Biological Activities at the Cellular and Molecular Levels

Future research should focus on a comprehensive exploration of Hosenkoside K's bioactivities. Although it is known to be a bioactive glycoside, its specific cellular and molecular targets are largely uncharacterized. selleckchem.comselleckchem.com A deeper investigation into its effects on various cell signaling pathways, enzyme activities, and gene expression is warranted.

Key research questions at the cellular and molecular level include:

Receptor Binding and Pathway Modulation: Identifying specific cell surface or intracellular receptors that this compound interacts with to initiate a biological response.

Enzyme Inhibition or Activation: Screening this compound against a panel of enzymes, particularly those involved in inflammatory and metabolic pathways, could reveal novel inhibitory or activatory functions.

Gene Expression Profiling: Utilizing techniques like microarray or RNA-sequencing to understand how this compound alters the transcriptional landscape of cells, providing insights into its mechanism of action.

The interdisciplinary field of cellular and molecular biology, which integrates molecular biology, biochemistry, and cell biology, provides the necessary framework for these investigations. cellmolbiol.orgnih.gov

Advancements in Synthetic Route Development for this compound and its Analogs

The limited availability of this compound from its natural source necessitates the development of efficient synthetic routes. A robust synthetic strategy would not only provide a sustainable supply for research but also open the door to the creation of novel analogs with potentially improved properties.

Challenges and opportunities in this area include:

Total Synthesis: Developing a total synthesis of this compound would be a significant achievement, allowing for the production of the natural product in the laboratory.

Analog Synthesis: A flexible synthetic route would enable the systematic modification of the this compound scaffold. This could involve altering the glycosylation pattern or modifying the triterpene core to explore structure-activity relationships (SAR).

Biocatalysis: The use of enzymes in the synthesis of nucleoside analogs has shown promise, and similar biocatalytic approaches could be explored for the stereoselective glycosylation steps in this compound synthesis. chemrxiv.org

Application as a Chemical Probe for Fundamental Biological Research

A well-characterized this compound, or a specifically designed analog, could serve as a valuable chemical probe to investigate fundamental biological processes. promega.com.au Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. promega.com.aunih.gov

To be an effective chemical probe, this compound or its analogs should exhibit:

High Potency and Selectivity: The compound should interact with its intended target at low concentrations and show minimal off-target effects.

Cellular Activity: The probe must be able to cross cell membranes to reach its intracellular target.

Defined Mechanism of Action: A clear understanding of how the probe modulates its target is crucial for interpreting experimental results.

The development of covalent probes, which form a permanent bond with their target, could be a particularly powerful approach for target identification and validation. rsc.org

Integration with Systems Biology Approaches (e.g., Proteomics, Transcriptomics) for Mechanism Elucidation

To gain a holistic understanding of this compound's biological effects, its study should be integrated with systems biology approaches. embopress.org This involves the large-scale measurement of changes in the proteome (all proteins) and transcriptome (all RNA transcripts) of cells or organisms upon treatment with the compound. mpg.denih.gov

Key applications of systems biology in this compound research include:

Target Identification: By observing which proteins' levels or modifications change after treatment, proteomics can help identify the direct and indirect targets of this compound.

Pathway Analysis: Transcriptomics and proteomics data can be mapped onto known biological pathways to reveal which cellular processes are most affected by the compound. biorxiv.org

Network Biology: Constructing interaction networks based on omics data can help to understand the complex interplay of molecules and pathways that mediate the effects of this compound. frontiersin.org

These approaches can provide a comprehensive view of the compound's mechanism of action, moving beyond a single target to a network-level understanding. nih.gov

Exploration of Biotechnological Production Methods for this compound (e.g., Plant Cell Culture)

Given the potential challenges in chemical synthesis, biotechnological production methods offer a promising alternative for a sustainable supply of this compound. Plant cell culture, in particular, has emerged as a viable platform for producing complex plant-derived secondary metabolites. nih.govnih.govfrontiersin.org

Future research in this area should focus on:

Callus and Suspension Cultures: Establishing and optimizing callus or suspension cultures of Impatiens balsamina for the production of this compound.

Elicitation: Investigating the use of elicitors (compounds that stimulate secondary metabolite production) to enhance the yield of this compound in cell cultures. nih.gov

Metabolic Engineering: Genetically modifying the plant cells to upregulate key enzymes in the this compound biosynthetic pathway could significantly increase production levels. researchgate.net

Hairy Root Cultures: Exploring the potential of hairy root cultures, which are often genetically stable and have high growth rates, for this compound production. nih.gov

These biotechnological approaches could provide a scalable and environmentally friendly method for producing this valuable natural product. northeastern.edu

Q & A

Q. What validated experimental models are suitable for studying Hosenkoside K’s antitumor activity?

Methodological Answer: In vitro models like human cancer cell lines (e.g., PC3 for prostate cancer ) are primary tools. Use concentrations ranging from 10–100 μM to assess viability via MTT assays. For in vivo validation, xenograft mice models with tumor volume measurements and immunohistochemistry (IHC) for apoptosis markers (e.g., caspase-3) are recommended. Ensure controls include vehicle-only and positive controls (e.g., doxorubicin) .

Table 1: Standard Parameters for Antitumor Assays

Q. How can researchers confirm this compound’s mechanism of cell cycle arrest?

Methodological Answer: Employ flow cytometry with propidium iodide staining to quantify cell cycle phase distribution (G1, S, G2/M). Validate with Western blotting for cyclin-dependent kinase inhibitors (e.g., p21) and phosphorylated retinoblastoma (pRb) proteins. Dose-dependent S-phase arrest (e.g., 24-hour exposure at 50 μM) is a hallmark of related glycosides like Hosenkoside A .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR; 1H, 13C, 2D-COSY) are essential. Compare spectral data with known analogs (e.g., Hosenkoside A’s glycosidic linkages at δ 4.8–5.2 ppm in 1H NMR) . Purity must exceed 95% via HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s dose-response data across studies?

Methodological Answer: Conduct meta-analysis of published IC50 values with sensitivity tests for assay conditions (e.g., serum concentration, incubation time). Use multivariate regression to identify confounding variables. For instance, discrepancies in apoptosis rates may arise from differences in cell passage numbers or mitochondrial stress thresholds .

Table 2: Common Data Contradictions and Resolutions

| Contradiction | Probable Cause | Resolution Strategy |

|---|---|---|

| Variable IC50 in similar cell lines | Serum batch variability | Standardize FBS sources |

| Inconsistent apoptosis markers | Caspase assay sensitivity | Combine flow cytometry + TUNEL |

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Methodological Answer: Use nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance solubility. Monitor plasma concentrations via LC-MS/MS at intervals (0.5, 2, 6, 24 hours post-administration). Compare AUC (area under the curve) between formulations and free compound .

Q. How can researchers design experiments to assess this compound’s synergy with existing chemotherapeutics?

Methodological Answer: Apply the Chou-Talalay combination index (CI) method. Test fixed-ratio combinations (e.g., 1:1, 1:2 this compound:doxorubicin) in 3D spheroid models. Synergy (CI < 1) should be validated with pathway analysis (e.g., RNA-seq for PI3K/Akt suppression) .

Methodological Guidelines

- Data Reproducibility: Document experimental protocols per the Beilstein Journal’s standards, including raw data in supplementary files (e.g., NMR spectra, flow cytometry gating strategies) .

- Ethical Compliance: For in vivo work, follow ARRIVE guidelines for tumor burden endpoints and humane euthanasia criteria .

- Literature Review: Use systematic reviews (PRISMA framework) to map this compound’s known targets (e.g., apoptosis, lactate transport ) and identify gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.